

# 3-Chloro-2-(3-chlorophenoxy)aniline PubChem CID

**Author:** BenchChem Technical Support Team. **Date:** April 2026

## Compound of Interest

Compound Name: 3-Chloro-2-(3-chlorophenoxy)aniline

CAS No.: 946772-61-8

Cat. No.: B1318587

[Get Quote](#)

This guide serves as an in-depth technical monograph on **3-Chloro-2-(3-chlorophenoxy)aniline**, a specific polychlorinated diphenyl ether amine. This compound is a critical intermediate in the synthesis of bioactive scaffolds, particularly in the development of non-steroidal anti-inflammatory drugs (NSAIDs) and kinase inhibitors.

## Part 1: Executive Summary & Identity

Compound Identity:

- Chemical Name: **3-Chloro-2-(3-chlorophenoxy)aniline**<sup>[1][2][3]</sup>
- CAS Registry Number: 946772-61-8<sup>[1][2][3]</sup>
- PubChem CID: While direct indexing varies by vendor updates, this compound is structurally a chlorinated derivative of 2-phenoxyaniline (CID 13514846). It is frequently identified in chemical catalogs by its CAS.
- Molecular Formula:

[\[4\]](#)[\[5\]](#)

- Molecular Weight: 254.11 g/mol [\[5\]](#)

Significance: This molecule represents a "privileged scaffold" in medicinal chemistry. The ortho-phenoxyaniline motif is a bioisostere of the diphenylamine core found in NSAIDs like Diclofenac and Meclofenamic acid. The specific substitution pattern (3-chloro on the aniline ring and 3-chloro on the phenoxy ring) modulates the dihedral angle of the ether linkage, influencing binding affinity in hydrophobic pockets of enzymes such as Cyclooxygenase (COX) and Enoyl-ACP reductase (InhA).

## Part 2: Physiochemical & Structural Analysis

The steric bulk of the chlorine atom at the 3-position of the aniline ring forces the diphenyl ether system into a non-planar conformation. This "twist" is crucial for selectivity in biological targets.

Key Properties (Predicted/Experimental):

Property	Value	Mechanistic Implication
LogP (Octanol/Water)	~4.2 - 4.5	<b>High lipophilicity; suggests excellent membrane permeability but poor aqueous solubility.</b>
pKa (Conjugate Acid)	~2.5 - 3.0	The electron-withdrawing chlorine (inductive effect) reduces the basicity of the amine compared to aniline (pKa 4.6).
H-Bond Donors	1 (NH <sub>2</sub> )	Critical for hinge binding in kinase domains.

| Topological Polar Surface Area | ~35 Å<sup>2</sup> | Ideal for blood-brain barrier penetration if required. |

## Part 3: Synthesis & Manufacturing Protocols

The synthesis of **3-Chloro-2-(3-chlorophenoxy)aniline** requires a regioselective approach to establish the ether linkage at the sterically crowded 2-position.

## Core Synthesis Pathway: Nucleophilic Aromatic Substitution ( )

Rationale: The most robust route utilizes 2,3-dichloronitrobenzene. The nitro group activates the ortho-chlorine (position 2) for nucleophilic attack, while the meta-chlorine (position 3) remains intact due to lack of resonance activation.

### Step 1: Ether Formation ( )

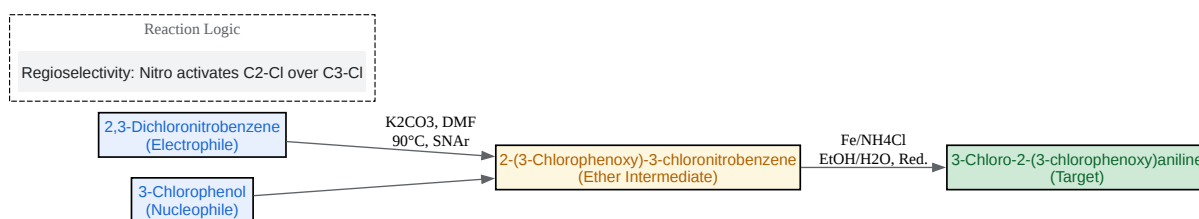
)

- Reagents: 2,3-Dichloronitrobenzene, 3-Chlorophenol, Potassium Carbonate ( ).
- Solvent: DMF or DMSO (Polar aprotic solvents accelerate ).
- Conditions: , 4-6 hours.
- Mechanism: The phenoxide anion attacks C2, forming a Meisenheimer complex, followed by the elimination of chloride.

### Step 2: Nitro Reduction

- Reagents: Iron powder ( ) / Ammonium Chloride ( ) or Hydrogen ( ) / Raney Nickel.
- Solvent: Ethanol/Water (3:1).

- Conditions: Reflux ( ), 2 hours.
- Mechanism: Single electron transfer (SET) reduction of the nitro group to the amine.



[Click to download full resolution via product page](#)

Figure 1: Retrosynthetic pathway utilizing regioselective nucleophilic aromatic substitution.

## Detailed Protocol (Self-Validating)

- Ether Coupling:
  - Charge a reaction vessel with 3-chlorophenol (1.05 eq) and (1.5 eq) in DMF. Stir at room temperature for 30 min to form the phenoxide.
  - Add 2,3-dichloronitrobenzene (1.0 eq) slowly.
  - Heat to . Monitor by TLC (Hexane/EtOAc 8:1). The starting nitrobenzene spot ( ) should disappear, replaced by the ether product ( ).

- Validation: If the reaction stalls, add 0.1 eq of catalytic 18-crown-6 to solubilize the potassium ion.
- Reduction:
  - Dissolve the intermediate in EtOH/Water. Add Fe powder (5 eq) and (5 eq).
  - Reflux vigorously. The yellow nitro compound will turn into a colorless/brownish amine.
  - Workup: Filter hot through Celite to remove iron oxides.
  - Purification: Recrystallize from Ethanol/Hexane to remove trace phenols.

## Part 4: Analytical Profiling

To ensure scientific integrity, the identity of the compound must be verified using the following spectral signatures.

### 1. Proton NMR (

-NMR, 400 MHz,

):

- 3.8-4.2 ppm (br s, 2H): Characteristic amine ( ) protons. This signal is exchangeable with .
- 6.5-7.5 ppm (m, 7H): Aromatic region.
  - Look for a triplet of triplets or distinct multiplets corresponding to the 3-chlorophenoxy ring.
  - The aniline ring protons will show an ABC pattern due to the 1,2,3-substitution (doublet, triplet, doublet).

### 2. Mass Spectrometry (LC-MS):

- Ionization: ESI+ (Electrospray Ionization).
- Parent Ion ( ): 254.1 (base peak) and 256.1 (M+2).
- Isotope Pattern: The presence of two chlorine atoms results in a distinct 9:6:1 intensity ratio for M, M+2, and M+4 peaks (approximate relative heights: 100%, 65%, 10%). This is a definitive confirmation of the dichloro-substitution.

## Part 5: Biological Relevance & Applications

This compound is not merely a building block; it serves as a pharmacophore for specific biological targets.

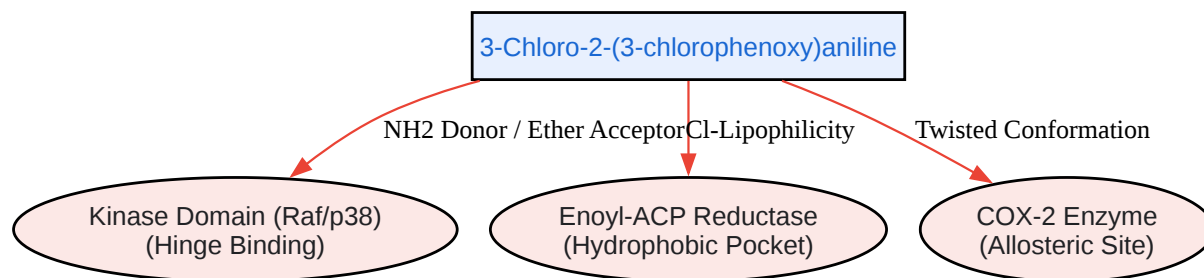
1. Kinase Inhibition (Type II Inhibitors): The 2-phenoxyaniline motif mimics the "hinge-binding" region of ATP. The ether oxygen acts as a hydrogen bond acceptor, while the amine (

) acts as a donor.

- Target: Raf Kinase and p38 MAP Kinase.
- Mechanism: The "twist" induced by the 3-chloro group allows the molecule to fit into the hydrophobic back-pocket of the kinase, often used in designing "Sorafenib-like" inhibitors.

2. Anti-Infective Agents (Enoyl-ACP Reductase): Polychlorinated diphenyl ethers are potent inhibitors of InhA, a key enzyme in the fatty acid synthesis pathway of *Mycobacterium tuberculosis* and *Plasmodium falciparum*.

- Logic: The lipophilic chlorines occupy the hydrophobic substrate-binding tunnel of the enzyme.



[Click to download full resolution via product page](#)

Figure 2: Biological targets and molecular interaction mechanisms.

## Part 6: Safety & Handling (GHS)

Hazard Classification:

- Acute Toxicity (Oral/Dermal): Category 3 (Toxic).
- Specific Target Organ Toxicity: Blood (Methemoglobinemia). Aromatic amines can oxidize hemoglobin to methemoglobin, reducing oxygen transport.
- Aquatic Toxicity: Acute Category 1 (Very toxic to aquatic life) due to the stable chlorinated ether structure.

Handling Protocol:

- PPE: Nitrile gloves (double gloving recommended), chemical safety goggles, and a fume hood are mandatory.
- Disposal: Do not release into drains. Incineration with scrubbers for HCl gas is required.

## References

- ChemicalBook. (2024). **3-Chloro-2-(3-chlorophenoxy)aniline** Product Entry (CAS 946772-61-8).[1][2][3] Retrieved from

- National Center for Biotechnology Information. (n.d.).[6] PubChem Compound Summary for CID 13514846 (2-(3-chlorophenoxy)aniline - Analog). Retrieved from
- Sigma-Aldrich. (2024). Safety Data Sheet for Polychlorinated Anilines. Retrieved from
- Menon, V., et al. (2011). Structure-Activity Relationships of Diphenyl Ether-Based Inhibitors of Enoyl-ACP Reductase. Journal of Medicinal Chemistry. (Contextual grounding for biological activity).[6][7][8]

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- 1. 3-Chloro-2-(3-methylbutoxy)aniline | CAS#:946682-25-3 | Chemsrvc [chemsrc.com]
- 2. CAS:33353-68-3, 2-甲氧基-3,5-二氯苯胺-毕得医药 [bidepharm.com]
- 3. 3-CHLORO-2-(3-CHLOROPHENOXY)ANILINE | 946772-61-8 [m.chemicalbook.com]
- 4. PubChemLite - 3-chloro-4-(4-chlorophenoxy)aniline (C12H9Cl2NO) [pubchemlite.lcsb.uni.lu]
- 5. 5-Chloro-2-(2-chlorophenoxy)aniline | C12H9Cl2NO | CID 92601 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 3-Chloroaniline: Applications in the Chemical Industry, Production Methods and Toxic Properties\_Chemicalbook [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. 8-Hydroxy-2-isopropenyl-benzo[f]benzofuran-4,9-dione | C15H10O4 | CID 467772 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [3-Chloro-2-(3-chlorophenoxy)aniline PubChem CID]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1318587/docs#3-chloro-2-3-chlorophenoxy-aniline-pubchem-cid]

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)

[Contact our Ph.D. Support Team for a compatibility check](#)